tert-Butylpenicillin sodium salt
Overview
Description
tert-Butylpenicillin sodium salt: is a derivative of penicillin, a widely used antibiotic. It is known for its enhanced stability and solubility compared to other penicillin derivatives. The compound’s molecular formula is C13H19N2NaO4S, and it has a molecular weight of 322.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylpenicillin sodium salt is synthesized through the acylation of 6-aminopenicillanic acid with tert-butyl chloroformate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .
Industrial Production Methods: Industrial production involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: tert-Butylpenicillin sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the β-lactam ring.
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted penicillin derivatives.
Scientific Research Applications
tert-Butylpenicillin sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics’ reactivity and stability.
Biology: Employed in studies on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other penicillins.
Industry: Utilized in the production of stable and soluble penicillin formulations for pharmaceutical use.
Mechanism of Action
tert-Butylpenicillin sodium salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Ampicillin: A broad-spectrum penicillin with different side chains, making it effective against a wider range of bacteria.
Oxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.
Uniqueness: tert-Butylpenicillin sodium salt is unique due to its enhanced stability and solubility, making it a valuable compound for research and industrial applications. Its tert-butyl group provides steric hindrance, which protects the β-lactam ring from hydrolysis, thereby increasing its stability .
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S.Na/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15;/h6-7,9H,1-5H3,(H,14,19)(H,17,18);/q;+1/p-1/t6-,7+,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYEKZXWQJBPA-GJRYXAKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942693 | |
Record name | Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20520-33-6 | |
Record name | 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((2,2-dimethyl-1-oxopropyl)amino)-7-oxo-, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020520336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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